molecular formula C6H11NO4 B098033 O-Acetyl-L-Threonine CAS No. 17012-42-9

O-Acetyl-L-Threonine

Cat. No.: B098033
CAS No.: 17012-42-9
M. Wt: 161.16 g/mol
InChI Key: GOVSRIMJZNIFHS-WUJLRWPWSA-N
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Description

O-Acetyl-L-Threonine is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-3-acetyloxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVSRIMJZNIFHS-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587325
Record name O-Acetyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-42-9
Record name O-Acetylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Acetyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of O-Acetyl-L-Serine (OAS) and how does it relate to O-Acetyl-L-Threonine?

A: O-Acetyl-L-Serine (OAS) plays a crucial role as an extracellular signaling molecule in bacteria like Providencia stuartii and Escherichia coli []. It functions by activating specific genes, some of which are regulated by CysB, a transcriptional activator requiring N-acetyl-l-serine (NAS) as a coactivator []. Interestingly, research has shown that only OAS, and not this compound or N-acetyl-l-threonine, could activate the cma37::lacZ fusion, indicating a high level of specificity []. This suggests a potential interaction between the OAS signaling pathway and threonine metabolism, warranting further investigation.

Q2: How does the structure of poly-O-acetyl-L-threonine relate to its optical properties?

A: Poly-O-acetyl-L-threonine adopts a β-conformation in various solvents and in the solid state []. This conformation contributes to its unique optical rotatory properties. For example, in a 2-chloroethanol–dichloromethane mixture, the β-form of poly-O-acetyl-L-threonine exhibits a Cotton effect at 230 mμ []. This specific optical behavior is attributed to the chiral centers within the poly-O-acetyl-L-threonine structure, highlighting the importance of stereochemistry in its physicochemical properties.

Q3: Can this compound be synthesized from L-threonine, and if so, what is the significance of this reaction?

A: Yes, this compound can be incorporated into peptides using L-threonine as a starting point []. This synthesis is particularly relevant in studying structure-activity relationships of biologically active peptides like bradykinin []. By substituting the native L-serine at the 6th position with this compound, researchers can investigate how this modification affects the peptide's interaction with its target and its overall biological activity []. This approach is valuable for understanding the impact of subtle structural changes on peptide function.

Q4: Beyond its use in peptide synthesis, are there other applications for this compound derivatives?

A: Yes, derivatives of this compound, like N-Tosyl-O-acetyl-L-threonine anilide, have shown potential in organic synthesis []. This compound can be further modified through reactions with acetic acid or formaldehyde in the presence of boron trifluoride catalyst []. These reactions lead to the formation of 1,3-oxazolidine and 1,3-oxazine derivatives, which are valuable heterocyclic compounds with applications in medicinal chemistry and materials science []. This highlights the versatility of this compound derivatives as building blocks for more complex molecules.

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